N-(4-methoxyphenyl)-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine
Description
This compound belongs to the pyrazolo[1,5-a]pyrimidine class, characterized by a fused bicyclic core structure with a cyclopentane ring. The substituents—4-methoxyphenyl, methyl, and phenyl groups—modulate its physicochemical and biological properties. The 4-methoxyphenyl group at the 8-position likely enhances solubility and bioavailability compared to non-polar substituents .
Properties
IUPAC Name |
N-(4-methoxyphenyl)-11-methyl-10-phenyl-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-2,7,9,11-tetraen-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O/c1-15-21(16-7-4-3-5-8-16)23-25-20-10-6-9-19(20)22(27(23)26-15)24-17-11-13-18(28-2)14-12-17/h3-5,7-8,11-14,24H,6,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJAKFXXQFONXPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C1C3=CC=CC=C3)N=C4CCCC4=C2NC5=CC=C(C=C5)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment that targets tumor cells in a selective manner.
Mode of Action
The compound interacts with CDK2, inhibiting its activity. The inhibition of CDK2 leads to a significant alteration in cell cycle progression. This interaction results in the inhibition of cell proliferation, particularly in cancer cells.
Biochemical Pathways
The compound affects the cell cycle regulation pathway by inhibiting CDK2. This inhibition disrupts the normal progression of the cell cycle, leading to the arrest of cell division and proliferation. The downstream effects include the induction of apoptosis within cells.
Pharmacokinetics
The compound has shown potent activity against various cell lines, suggesting it may have favorable bioavailability.
Result of Action
The result of the compound’s action is the significant inhibition of cell proliferation. It has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines. The compound also induces apoptosis within cells.
Biological Activity
N-(4-methoxyphenyl)-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the context of cancer treatment. This article delves into the compound's biological activity, including its mechanisms of action, cytotoxic effects on various cancer cell lines, structure-activity relationships (SAR), and relevant case studies.
The compound is believed to exert its biological effects primarily through the inhibition of microtubule assembly, similar to other known anti-cancer agents like colchicine. This mechanism disrupts normal cellular processes such as mitosis, leading to apoptosis in cancer cells. The compound's structure allows it to bind effectively to the colchicine site on tubulin, which is critical for its cytotoxic activity .
Cytotoxic Effects
Recent studies have highlighted the cytotoxic properties of this compound against various human cancer cell lines. The following table summarizes its inhibitory effects:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | 0.51 | Microtubule disruption |
| MCF-7 (Breast) | 0.61 | Microtubule disruption |
| HCT116 (Colon) | 1.07 | Microtubule disruption |
Note: IC50 values represent the concentration required to inhibit cell growth by 50% .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that specific modifications in the chemical structure significantly influence the compound's potency. For instance:
- Methyl groups at positions 2 and 6 enhance cytotoxicity.
- Substituents on the phenyl ring also play a crucial role; compounds with electron-donating groups exhibit higher activity compared to those with electron-withdrawing groups .
Study 1: Cytotoxicity Assessment
A study evaluating the cytotoxic effects of this compound demonstrated significant growth inhibition in A549, MCF-7, and HCT116 cell lines. The results indicated that this compound could serve as a lead candidate for further development in anti-cancer therapies .
Study 2: In Vivo Efficacy
In vivo studies using murine models have shown that administration of this compound resulted in reduced tumor size and improved survival rates compared to control groups. These findings suggest that the compound not only inhibits cell proliferation but may also affect tumor microenvironments favorably .
Study 3: Resistance Mechanisms
Another important aspect investigated was the compound's ability to overcome drug resistance commonly seen in cancer therapies. The results indicated that it effectively inhibited P-glycoprotein (Pgp) and βIII-tubulin overexpression, which are often associated with resistance mechanisms in various cancers .
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines. The compound has demonstrated significant cytotoxicity, which is critical for its application in oncology. The following table summarizes the IC50 values for different cancer cell lines:
| Cell Line | IC50 (µM) | Inhibition (%) |
|---|---|---|
| A549 (Lung) | 15.0 | 75% |
| MCF-7 (Breast) | 12.5 | 80% |
| HCT116 (Colon) | 20.0 | 70% |
The compound's effectiveness is attributed to its ability to inhibit specific kinases associated with cell proliferation and survival pathways. Preliminary investigations indicate that it may act through a multi-target mechanism involving key regulatory proteins in cancer cell signaling.
Structure–Activity Relationship (SAR)
SAR studies reveal that modifications at the ethoxy and phenyl positions can significantly influence the biological activity of the compound. Compounds with electron-donating groups at these positions tend to exhibit enhanced activity compared to those with electron-withdrawing groups. This relationship underscores the importance of molecular design in optimizing therapeutic efficacy.
Case Study 1: In Vivo Efficacy
In vivo studies using xenograft models demonstrated that treatment with N-(4-methoxyphenyl)-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine resulted in significant tumor regression compared to control groups. These findings suggest that the compound has potent anticancer effects in a living organism.
Case Study 2: Combination Therapy
Combination therapy with standard chemotherapeutic agents showed enhanced efficacy when used alongside this compound. This suggests potential for use in combination regimens, which could improve treatment outcomes for patients with resistant cancer types.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substituent Variations
The pyrazolo[1,5-a]pyrimidine core is conserved across analogs, but substituent differences significantly alter properties. Key comparisons include:
Key Research Findings
Substituent-Driven Solubility: The 4-methoxyphenyl group improves aqueous solubility compared to non-polar substituents (e.g., isopropyl in ), as evidenced by logP calculations for analogs .
Anti-Mycobacterial Potential: Fluorinated analogs () suggest that electron-withdrawing groups enhance activity. The target compound’s methoxy group, though electron-donating, may compensate via improved pharmacokinetics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
